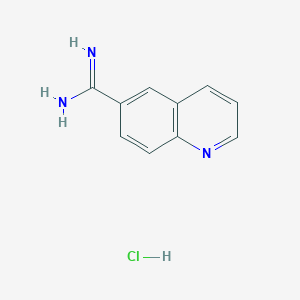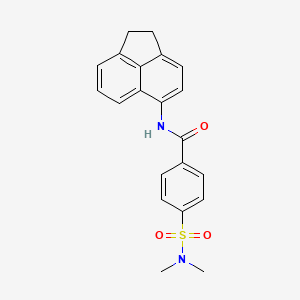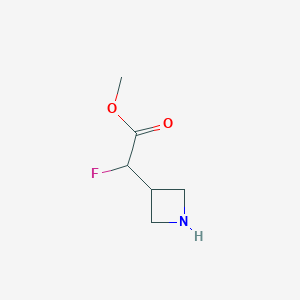
Quinoline-6-carboximidamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Quinoline-6-carboximidamide; hydrochloride" refers to a chemical compound belonging to the quinoline family, known for its heterocyclic aromatic structure. Quinoline derivatives are significant due to their wide range of applications in medicinal chemistry, including their roles as antimalarial, antibacterial, and anticancer agents. The specific compound discussed here, while not directly mentioned in the retrieved papers, shares structural similarities with various synthesized quinoline derivatives, offering insights into its potential synthesis methods, molecular structure, and chemical properties.
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including cyclocondensation reactions, microwave-assisted synthesis, and reactions with hydroxylamine hydrochloride. For instance, benzo[h]pyrimido[4,5-b]quinolines are synthesized via a regiospecific cyclocondensation reaction between 6-aminopyrimidines and 2-dimethylaminomethylentetralone hydrochloride, showcasing the typical approach for quinoline derivative synthesis (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including "Quinoline-6-carboximidamide; hydrochloride," is characterized by planar aromatic systems, which are crucial for their chemical reactivity and interaction with biological targets. Spectroscopic characterization, including NMR, IR, UV/Vis, and X-ray diffractometry, helps determine the precise molecular structure, as demonstrated in the synthesis of benzimidazo[1,2-a]quinolines (Perin et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the Vilsmeier-Haack reaction is employed for synthesizing novel quinoline derivatives, indicating their susceptibility to nucleophilic substitution and cycloaddition reactions. These reactions are pivotal for modifying the quinoline core to enhance biological activity or to tailor specific physicochemical properties (Ibrahim et al., 2013).
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including Quinoline-6-carboximidamide; hydrochloride, have been investigated for their corrosion inhibition properties. A study demonstrated the effectiveness of certain quinoline derivatives in preventing mild steel corrosion in hydrochloric acid solution, highlighting their potential as corrosion inhibitors. The research utilized electrochemical techniques, density functional theory, and molecular dynamic simulations to elucidate the mechanisms of action, indicating a strong correlation between theoretical and experimental findings (Lgaz et al., 2017).
Drug Discovery and Biological Activities
Quinolines have been pivotal in the treatment of diseases like malaria, arthritis, and lupus. A proteomics approach identified quinoline-binding proteins, suggesting novel targets for these drugs, which may provide insights into their mechanisms of action in various diseases (Graves et al., 2002). Furthermore, quinoline-based compounds have shown promise in anticancer activity, acting through mechanisms such as inhibition of tyrosine kinases and tubulin polymerization, underscoring their significance in cancer drug discovery (Solomon & Lee, 2011).
Synthetic Methodologies
Research on quinoline derivatives includes the development of synthetic methodologies for creating structurally diverse compounds. One study outlined a microwave-assisted synthesis of pyrimido[4,5-b]quinoline derivatives, demonstrating the method's efficiency and broader applicability for generating flavin analogues, which are valuable in various biological studies (Quiroga et al., 2010).
特性
IUPAC Name |
quinoline-6-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;/h1-6H,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPIAQGIUGZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboximidamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)




![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)
![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)